molecular formula C12H15NO3 B2927474 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid CAS No. 691906-35-1

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid

Cat. No. B2927474
CAS RN: 691906-35-1
M. Wt: 221.256
InChI Key: OLILHOGNIHPBCP-UHFFFAOYSA-N
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Description

“1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is used for research purposes . The compound is also known as methyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one method involves the N-heterocyclization of primary amines with diols . Another method uses O-benzoylhydroxylamines as alkyl nitrene precursors .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions . The specific reactions that “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” undergoes would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

“1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid” is a light yellow liquid . Its InChI code is 1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12-/m1/s1 .

Scientific Research Applications

Organic Synthesis and Drug Development

In organic synthesis, 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid and its derivatives have been explored for their potential in developing new pharmaceutical compounds. For example, the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including a 4-vinylbenzoyl compound, have been conducted due to their significant analgesic and anti-inflammatory activities. These compounds were selected based on their potency in mouse assays and minimal gastrointestinal erosion in rats, indicating potential applications in pain management and anti-inflammatory drugs (Muchowski et al., 1985).

Coordination Chemistry and Photophysical Properties

In coordination chemistry, derivatives of 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid, such as 3,5-bis(benzyloxy)benzoic acid, have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, making them suitable for materials science applications, particularly in luminescence and light harvesting (Sivakumar et al., 2011).

Corrosion Inhibition

In the field of materials science, particularly in corrosion inhibition, pyrrolidine derivatives have been evaluated as inhibitors for mild steel in acidic mediums. The benzoic acid derivative demonstrated high efficiency, attributed to the electronic resonance between the amino and carboxyl groups, enhancing electron density and bonding to the metal surface. This application is crucial for protecting industrial materials against corrosion (El Hajjaji et al., 2018).

Crystallography and Molecular Structure

In crystallography, the co-crystal structure of benzoic acid with zwitterionic l-proline has been studied to understand the hydrogen-bonded network formation, which is essential for designing new materials and understanding molecular interactions (Chesna et al., 2017).

Future Directions

The pyrrolidine scaffold, which is present in “1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid”, is widely used in drug discovery . Future research could explore new synthetic strategies and investigate how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles .

properties

IUPAC Name

1-benzyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-10-6-11(12(15)16)13(8-10)7-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLILHOGNIHPBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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